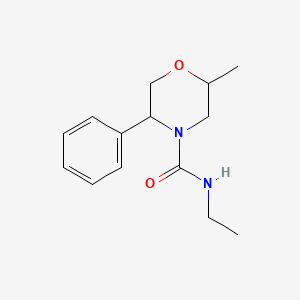![molecular formula C9H12BrN3O B7591687 2-[(5-Bromopyrimidin-2-yl)-prop-2-enylamino]ethanol](/img/structure/B7591687.png)
2-[(5-Bromopyrimidin-2-yl)-prop-2-enylamino]ethanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(5-Bromopyrimidin-2-yl)-prop-2-enylamino]ethanol, also known as BPEE, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. BPEE is a synthetic molecule that is derived from pyrimidine and has been found to exhibit promising biological activity, making it a subject of interest for researchers in various fields.
Applications De Recherche Scientifique
2-[(5-Bromopyrimidin-2-yl)-prop-2-enylamino]ethanol has been extensively studied for its potential therapeutic applications in various fields such as oncology, neurology, and cardiovascular diseases. In oncology, 2-[(5-Bromopyrimidin-2-yl)-prop-2-enylamino]ethanol has been found to exhibit anti-tumor activity by inhibiting the growth of cancer cells. It has also been shown to have neuroprotective effects and can potentially be used in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Mécanisme D'action
The mechanism of action of 2-[(5-Bromopyrimidin-2-yl)-prop-2-enylamino]ethanol involves its ability to inhibit the activity of specific enzymes and receptors in the body. For example, 2-[(5-Bromopyrimidin-2-yl)-prop-2-enylamino]ethanol has been found to inhibit the activity of DNA topoisomerase II, which is involved in DNA replication and cell division. This inhibition leads to the death of cancer cells and can potentially be used in cancer therapy.
Biochemical and Physiological Effects:
2-[(5-Bromopyrimidin-2-yl)-prop-2-enylamino]ethanol has been found to exhibit various biochemical and physiological effects in the body. It has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit angiogenesis (formation of new blood vessels), and modulate the immune system. 2-[(5-Bromopyrimidin-2-yl)-prop-2-enylamino]ethanol has also been found to have antioxidant and anti-inflammatory properties, making it a potential therapeutic agent for various diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 2-[(5-Bromopyrimidin-2-yl)-prop-2-enylamino]ethanol is its synthetic nature, which allows for easy modification and optimization of its properties. It is also relatively stable and can be easily synthesized in large quantities. However, one of the limitations of 2-[(5-Bromopyrimidin-2-yl)-prop-2-enylamino]ethanol is its potential toxicity, which needs to be carefully evaluated before its use in clinical settings.
Orientations Futures
There are several future directions for the research and development of 2-[(5-Bromopyrimidin-2-yl)-prop-2-enylamino]ethanol. One potential direction is the modification of its chemical structure to improve its pharmacokinetic properties and reduce its toxicity. Another direction is the evaluation of its potential use in combination with other therapeutic agents to enhance its efficacy. Additionally, further studies are needed to fully elucidate the mechanism of action of 2-[(5-Bromopyrimidin-2-yl)-prop-2-enylamino]ethanol and its potential therapeutic applications in various diseases.
In conclusion, 2-[(5-Bromopyrimidin-2-yl)-prop-2-enylamino]ethanol is a promising synthetic molecule that has gained significant attention in the field of scientific research due to its potential therapeutic applications. Its ability to inhibit the activity of specific enzymes and receptors in the body has led to its investigation as a potential therapeutic agent for various diseases. Further research is needed to fully understand its mechanism of action and evaluate its potential use in clinical settings.
Méthodes De Synthèse
The synthesis of 2-[(5-Bromopyrimidin-2-yl)-prop-2-enylamino]ethanol involves the reaction of 5-bromopyrimidine-2-carbaldehyde with propargylamine, followed by reduction with sodium borohydride. This process results in the formation of 2-[(5-Bromopyrimidin-2-yl)-prop-2-enylamino]ethanol, which can be further purified using various techniques such as column chromatography.
Propriétés
IUPAC Name |
2-[(5-bromopyrimidin-2-yl)-prop-2-enylamino]ethanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12BrN3O/c1-2-3-13(4-5-14)9-11-6-8(10)7-12-9/h2,6-7,14H,1,3-5H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTKCDEXKSFTRCS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN(CCO)C1=NC=C(C=N1)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12BrN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(5-Bromopyrimidin-2-yl)-prop-2-enylamino]ethanol | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(5-fluoro-1-benzofuran-2-yl)-3,5,6,7,8,8a-hexahydro-2H-imidazo[1,5-a]pyridin-1-one](/img/structure/B7591611.png)


![1-[Cyclopropyl-(2,5-difluorophenyl)methyl]-3-(2-methoxyethyl)urea](/img/structure/B7591655.png)
![N-[1-(3-methoxypropyl)pyrazol-3-yl]-1,3-benzoxazol-2-amine](/img/structure/B7591661.png)

![5-methyl-N-[1-phenyl-2-(1,2,4-triazol-1-yl)ethyl]-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine](/img/structure/B7591676.png)
![N-[1-(2-ethyl-4-methyl-1,3-thiazol-5-yl)ethyl]-N-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B7591683.png)

![4-[(6-Chloropyrazin-2-yl)-methylamino]butan-2-ol](/img/structure/B7591688.png)
![N-[(4,5-dimethyl-1,2,4-triazol-3-yl)methyl]-2-(4-methylphenyl)oxane-3-carboxamide](/img/structure/B7591690.png)
![3-Chloro-2-[4-(1-hydroxyethyl)piperidin-1-yl]benzonitrile](/img/structure/B7591695.png)
![3-Chloro-2-[3-(2-hydroxyethyl)piperidin-1-yl]benzonitrile](/img/structure/B7591707.png)
